3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one
Description
The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative characterized by a fluorine atom at position 6 of the quinazolinone core and a substituted oxoethyl side chain at position 3. The side chain comprises a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, which introduces a hydroxyl group and a chlorophenyl-substituted piperidine ring.
Properties
Molecular Formula |
C21H19ClFN3O3 |
|---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-fluoroquinazolin-4-one |
InChI |
InChI=1S/C21H19ClFN3O3/c22-15-3-1-14(2-4-15)21(29)7-9-25(10-8-21)19(27)12-26-13-24-18-6-5-16(23)11-17(18)20(26)28/h1-6,11,13,29H,7-10,12H2 |
InChI Key |
ZWKCZJVJHTVQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction using appropriate reagents.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting 2-aminobenzonitrile with a fluorinated carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the piperidine derivative with the quinazolinone core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClFNO
- Molecular Weight : 415.8 g/mol
- Key Functional Groups :
- Hydroxyl group
- Fluorine atom
- Piperidine ring
These features enhance its biological activity, making it a subject of interest in medicinal chemistry.
Pharmaceutical Applications
Research indicates that compounds similar to 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one exhibit various biological activities, including:
-
Antimicrobial Activity :
- The quinazoline derivatives have shown efficacy against bacterial strains, including Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
-
Antitumor Properties :
- Similar compounds have been investigated for their potential in cancer therapy, with some exhibiting cytotoxic effects on various cancer cell lines.
-
CNS Activity :
- The piperidine moiety suggests possible interactions with the central nervous system, making it a candidate for neurological disorders.
Research Findings and Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds. For instance:
- A study synthesized a series of novel quinoline derivatives and evaluated their antibacterial activity against Mycobacterium tuberculosis, with some compounds demonstrating significant effectiveness with MIC values as low as 0.44 μM against Staphylococcus aureus and Escherichia coli .
- Another investigation focused on the modification of fluoroquinolones, highlighting the importance of structural variations in enhancing biological activity .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that must be optimized for yield and purity. Key steps include:
- Formation of the quinazolinone core.
- Introduction of the piperidine moiety.
- Substitution reactions to incorporate the chlorophenyl and hydroxyl groups.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives are pharmacologically significant due to their diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs from the literature:
Structural Comparisons
The target compound shares the quinazolin-4(3H)-one core with other derivatives but differs in substituent groups and side-chain complexity:
Key Observations :
- Core Heterocycle: The target compound retains the quinazolinone core, while analogs like feature benzoxazinone, altering electronic properties and binding interactions.
- Position 2 Substituents : The target’s oxoethyl-piperidine side chain contrasts with thioether-linked heterocycles (e.g., pyrrolidinyl, pyridazinyl) in compounds 205, 221, and 260. The hydroxyl group in the target’s piperidine may enhance solubility or hydrogen bonding compared to sulfur-containing analogs.
- Halogen Substituents : The target’s 6-fluoro group differs from the 6-iodo in compounds 205, 221, and 260. Fluorine’s smaller size and higher electronegativity could modulate pharmacokinetics.
Key Insights :
- Antimicrobial vs. Antitumor Activity : Thioether-linked heterocycles (e.g., pyrrolidinyl in 205, pyridazinyl in 221) correlate with distinct activities, suggesting substituent-dependent target selectivity.
- Role of Halogens : Iodo substituents in analogs 205, 221, and 260 may enhance steric bulk but reduce metabolic stability compared to the target’s fluoro group.
Biological Activity
The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one is a derivative of quinazoline, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
- Molecular Formula : C20H21ClFN3O2
- Molecular Weight : 393.85 g/mol
- SMILES Notation :
C1CCN(C1)C(=O)C(C(=O)N2C(=O)C(=CN=C2F)C(=O)N(C)C)C(C1=CC=C(C=C1)Cl)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Kinase Inhibition : The compound exhibits inhibitory effects on certain kinases, which are crucial in signal transduction pathways involved in cell proliferation and survival. It potentially acts as a pan-Trk inhibitor, targeting tropomyosin receptor kinases (TrkA, TrkB, TrkC), which are implicated in several cancers .
- Antitumor Activity : In vivo studies have shown that derivatives similar to this compound can effectively inhibit tumor growth in mouse models. For instance, compounds with similar structural motifs have demonstrated low nanomolar IC50 values against Trk kinases .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
- Antitumor Efficacy : A study involving the administration of this compound in BaF3-TEL-TrkA allograft mouse models showed a marked reduction in tumor size without significant toxicity. This suggests a favorable therapeutic window for further development .
- Mechanistic Insights : Research indicated that the compound inhibited the phosphorylation of downstream targets in the Trk signaling pathway, leading to apoptosis in cancer cells. This mechanism highlights its potential as a targeted therapy for tumors expressing Trk receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
